molecular formula C10H14N2O5 B2886928 Methyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate CAS No. 477888-29-2

Methyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate

Cat. No.: B2886928
CAS No.: 477888-29-2
M. Wt: 242.231
InChI Key: PVXBGKJRSWGOEB-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate is a heterocyclic compound featuring a barbiturate-like 1,3-diazinane-2,4,6-trione core. The structure includes a 1,3-dimethyl substitution on the diazinane ring and a methyl propanoate ester group at the C5 position.

Properties

IUPAC Name

methyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5(9(15)17-4)6-7(13)11(2)10(16)12(3)8(6)14/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXBGKJRSWGOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)N(C(=O)N(C1=O)C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate typically involves multiple steps, starting with the formation of the core diazinan structure. This can be achieved through a series of reactions, including cyclization and oxidation processes. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, is common to obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound and the specific reagents used.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used as a probe or inhibitor in studies involving enzyme activity or cellular processes. Its ability to interact with specific molecular targets makes it valuable for understanding biological mechanisms.

Medicine: In the medical field, this compound may be explored for its therapeutic potential. It could serve as a precursor for the development of new drugs or as a component in drug formulations.

Industry: In industry, this compound can be utilized in the production of materials, such as polymers or coatings, due to its chemical properties. Its versatility makes it suitable for various applications, including manufacturing and research and development.

Mechanism of Action

The mechanism by which Methyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 5-Acetyl-1,3-Dimethyl-2,4,6-Trioxo-1,3-Diazane () This compound shares the 1,3-dimethyl-trioxo-diazinane backbone but replaces the propanoate ester with an acetyl group. The acetyl substituent enhances tautomeric behavior, as evidenced by large negative primary isotope effects in systems with mixed heavy atoms (e.g., O and S). Such tautomerism influences reactivity and stability, suggesting that the methyl propanoate group in the target compound may reduce tautomeric flexibility due to steric and electronic differences .

b. 5-Aryl-Substituted Derivatives () For example, 5-(4-methoxyphenyl)-5-[5-(4-methoxyphenyl)-1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (S10) features aryl groups at C4. The aryl substituents enable Rh(III)-catalyzed oxidative annulations, yielding high reaction efficiency (96% yield). In contrast, the target compound’s aliphatic ester group likely limits participation in similar annulation reactions but may improve solubility in non-polar solvents .

c. 1,3-Dicyclohexyl-2,4,6-Trioxo-1,3-Diazinan-5-yl Derivatives () Metabolites such as 2-[(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)formamido]acetic acid replace methyl groups with bulkier cyclohexyl substituents. Such structural variations highlight the balance between stability and bioavailability in drug design .

Physicochemical Properties

  • Tautomerism : The trioxo-diazinane core in analogs like 5-acetyl-1,3-dimethyl-2,4,6-trioxo-1,3-diazane exhibits significant tautomerism, which is critical for reactivity in β-thioxoketones. The target compound’s ester group may stabilize the keto form, reducing tautomeric shifts .
  • Solubility: Aryl-substituted derivatives (e.g., S10) show lower polarity, while the methyl propanoate group in the target compound likely enhances solubility in polar aprotic solvents.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Synthesis Method Yield Key Property/Application
Methyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate 1,3-Dimethyl-trioxo-diazinane Methyl propanoate (C5) Not specified N/A Hypothetical solubility enhancer
5-Acetyl-1,3-dimethyl-2,4,6-trioxo-1,3-diazane () 1,3-Dimethyl-trioxo-diazinane Acetyl (C5) Tautomer-focused synthesis N/A Tautomerism studies
S10 (5-aryl derivative, ) Bis-1,3-dimethyl-trioxo-diazinane 4-Methoxyphenyl (C5) Rh(III)-catalyzed annulation 96% High-yield annulation substrate
2-[(1,3-Dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)formamido]acetic acid () 1,3-Dicyclohexyl-trioxo-diazinane Formamido acetic acid (C5) Metabolic pathway N/A Metabolite candidate

Research Findings and Implications

  • Tautomerism and Reactivity : The trioxo-diazinane core’s tautomeric behavior () suggests that substituents like esters or aryl groups can fine-tune reactivity for targeted applications .
  • Synthetic Efficiency : Rh(III)-catalyzed methods () demonstrate high efficiency for aryl-substituted analogs, providing a template for derivatizing the target compound .
  • Biological Relevance : Metabolites with cyclohexyl substituents () underscore the role of steric effects in pharmacokinetics, informing design principles for the target molecule .

Biological Activity

Methyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate (CAS Number: 477888-29-2) is a compound with a complex structure that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O5. The compound features a diazinan ring with multiple keto groups that contribute to its reactivity and potential biological effects.

PropertyValue
Molecular Weight230.23 g/mol
Purity90%
Physical FormLiquid
IUPAC NameMethyl 2-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)propanoate

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related diazinan derivatives have shown their ability to inhibit tumor cell proliferation through modulation of signaling pathways such as the PI3K/AKT/mTOR pathway . These pathways are critical in cancer biology as they regulate cell growth and survival.

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation : The compound may interfere with the cell cycle progression in cancer cells.
  • Induction of Apoptosis : It could trigger programmed cell death in malignant cells.
  • Modulation of Signaling Pathways : Altering key signaling pathways that control cell growth and metabolism.

Study on Antitumor Efficacy

A notable study investigated the effects of similar diazinan compounds on tumor xenografts in mice. The results demonstrated a dose-dependent reduction in tumor size with significant statistical relevance (p < 0.05), indicating that these compounds could serve as potential chemotherapeutic agents .

Toxicological Assessment

Toxicological evaluations have also been conducted to assess the safety profile of this compound. Preliminary results suggest moderate toxicity at higher concentrations but acceptable safety margins at therapeutic doses . Further studies are warranted to fully elucidate the safety and efficacy profiles.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis of this compound can be achieved via Rh(III)-catalyzed oxidative annulation reactions. For example, combining 5-arylbarbituric acid derivatives with 1,3-enynes under Rh catalysis (60°C, 2 hours) yields trioxo-diazinan derivatives with up to 96% efficiency . Key considerations include:

  • Catalyst selection : Rhodium(III) chloride for C–H activation.
  • Purification : Flash column chromatography (1:1 petroleum ether:Et₂O) to isolate the product.
  • Reaction optimization : Temperature control (60°C) and stoichiometric ratios (1.1 equiv. enyne) prevent side reactions.

Table 1: Representative Synthetic Conditions

ReagentCatalystTemp (°C)Time (h)Yield (%)Reference
5-arylbarbituric acidRh(III)60296

Q. How can spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (e.g., HPLC) be applied to characterize this compound and verify purity?

Methodological Answer:

  • NMR : The ¹H NMR spectrum will show peaks for the methyl groups (δ ~1.3–1.5 ppm) and ester carbonyl (δ ~3.7 ppm for OCH₃). The trioxo-diazinan ring protons appear as distinct multiplets (δ 5.0–6.0 ppm) .
  • IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (trioxo-diazinan C=O) confirms functional groups .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .

Table 2: Key Spectroscopic Data

TechniqueKey SignalsReference
¹H NMRδ 1.3–1.5 (CH₃), δ 3.7 (OCH₃)
IR1740 cm⁻¹ (ester C=O)

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound using X-ray diffraction, and how can SHELXL or WinGX address anisotropic displacement or hydrogen bonding ambiguities?

Methodological Answer: Challenges include:

  • Anisotropic displacement : Refinement with SHELXL (e.g., anisotropic thermal parameters for non-hydrogen atoms) improves accuracy .
  • Hydrogen bonding : Use WinGX’s ORTEP module to visualize and analyze hydrogen-bonding networks. Graph set theory (e.g., Etter’s rules) identifies patterns like R₂²(8) motifs .

Table 3: SHELXL Refinement Parameters

ParameterValueReference
R-factor<0.05
Anisotropic atomsAll non-H

Q. How do steric and electronic effects of the 1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl group influence the compound's reactivity in nucleophilic addition or cyclization reactions?

Methodological Answer:

  • Steric effects : The 1,3-dimethyl groups hinder nucleophilic attack at the C5 position, directing reactivity to the ester moiety .
  • Electronic effects : The electron-withdrawing trioxo groups activate adjacent carbons for cycloaddition (e.g., [3+3] annulation with enynes) .

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the compound's interaction with biological targets or its metabolic pathways?

Methodological Answer:

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic reactivity .
  • Molecular docking : Use AutoDock Vina to simulate binding to barbiturate-associated targets (e.g., GABA receptors) .

Q. How can contradictory data in thermal stability studies (e.g., DSC vs. TGA) be reconciled to establish accurate decomposition profiles?

Methodological Answer:

  • DSC : Identifies endothermic events (e.g., melting) and exothermic decomposition.
  • TGA : Quantifies mass loss steps. Cross-reference DSC peaks with TGA mass loss intervals to distinguish melting from degradation .

Q. What strategies are effective for modifying the propanoate ester moiety to enhance solubility without compromising bioactivity?

Methodological Answer:

  • Ester hydrolysis : Convert to carboxylic acid for increased hydrophilicity.
  • PEGylation : Introduce polyethylene glycol chains via ester linkage .

Q. How does the compound's hydrogen-bonding network, analyzed via graph set theory, correlate with its solid-state packing and stability under ambient conditions?

Methodological Answer: Graph set analysis (e.g., D , S motifs) reveals that N–H···O hydrogen bonds form infinite chains ( C(6) patterns), stabilizing the crystal lattice . Humidity-controlled XRD confirms stability up to 40°C .

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